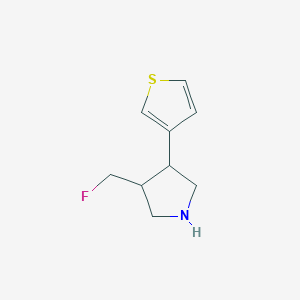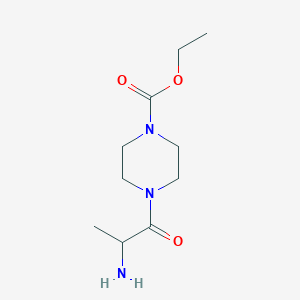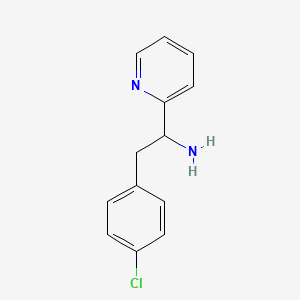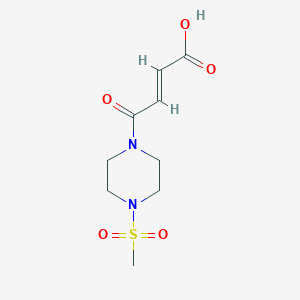
3-(Fluoromethyl)-4-(thiophen-3-yl)pyrrolidine
Vue d'ensemble
Description
“3-(Fluoromethyl)-4-(thiophen-3-yl)pyrrolidine” is a chemical compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The compound also contains a fluoromethyl group (-CH2F) and a thiophen-3-yl group, which is a five-membered ring containing four carbon atoms and one sulfur atom .
Molecular Structure Analysis
The molecular structure of “3-(Fluoromethyl)-4-(thiophen-3-yl)pyrrolidine” would be characterized by the presence of a pyrrolidine ring, a fluoromethyl group, and a thiophen-3-yl group. The exact structure would depend on the specific locations of these groups on the pyrrolidine ring .Chemical Reactions Analysis
The chemical reactions of “3-(Fluoromethyl)-4-(thiophen-3-yl)pyrrolidine” would depend on the specific reagents and conditions used. The pyrrolidine ring, fluoromethyl group, and thiophen-3-yl group could all potentially participate in reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(Fluoromethyl)-4-(thiophen-3-yl)pyrrolidine” would depend on the specific structure of the compound. Factors that could influence these properties include the presence of the fluoromethyl and thiophen-3-yl groups, as well as the specific configuration of the pyrrolidine ring .Applications De Recherche Scientifique
Organic Electronics
Thiophene derivatives, like 3-(Fluoromethyl)-4-(thiophen-3-yl)pyrrolidine , are known for their application in organic electronics due to their high resonance energy and electrophilic reactivity. They can be used in the design of organic semiconductors, solar cells, and light-emitting diodes (LEDs) .
Material Science
The morphology of thiophene derivatives can be controlled through various methods such as electrospraying, which is crucial in material science for creating specific nanostructures with desired properties .
Mécanisme D'action
Orientations Futures
The future directions for research on “3-(Fluoromethyl)-4-(thiophen-3-yl)pyrrolidine” would depend on the specific properties and potential applications of the compound. This could include further studies to determine the compound’s physical and chemical properties, biological activity, and potential uses .
Propriétés
IUPAC Name |
3-(fluoromethyl)-4-thiophen-3-ylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNS/c10-3-8-4-11-5-9(8)7-1-2-12-6-7/h1-2,6,8-9,11H,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQMPGIIYECGELU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C2=CSC=C2)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Fluoromethyl)-4-(thiophen-3-yl)pyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(Hexan-2-yl)[(3-methoxyphenyl)methyl]amine](/img/structure/B1488336.png)

![[1-(Butan-2-yl)piperidin-4-yl]methanol](/img/structure/B1488339.png)


![1-[4-(Pyrrolidine-2-carbonyl)piperazin-1-yl]ethan-1-one](/img/structure/B1488346.png)






![6-chloro-N-[2-(diethylamino)ethyl]pyrimidin-4-amine](/img/structure/B1488357.png)
![[1-(Oxolane-3-carbonyl)piperidin-3-yl]methanol](/img/structure/B1488358.png)